1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of both a piperidine ring and a dimethoxyphenyl group suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable ketone to form an intermediate.
Piperidine Addition: The intermediate is then reacted with piperidine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of piperidine.
1-(2,4-Dimethoxyphenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group, offering different chemical properties.
Uniqueness
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is unique due to the presence of the piperidine ring, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
59106-48-8 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-12(17-9-5-4-6-10-17)16(18)14-8-7-13(19-2)11-15(14)20-3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChI Key |
NZFJYFFVOSMWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.